Cas no 1099632-74-2 (N-methyl-2-(4-sulfamoylphenyl)acetamide)
N-methyl-2-(4-sulfamoylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-methyl-2-(4-sulfamoylphenyl)acetamide
- SCHEMBL14289777
- 1099632-74-2
- EN300-1453151
-
- Inchi: 1S/C9H12N2O3S/c1-11-9(12)6-7-2-4-8(5-3-7)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
- InChI Key: QXSXUOZKZHELRD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CC(NC)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 228.05686342g/mol
- Monoisotopic Mass: 228.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 97.6Ų
N-methyl-2-(4-sulfamoylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453151-0.05g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 0.05g |
$624.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-0.1g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 0.1g |
$653.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-0.25g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 0.25g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-0.5g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 0.5g |
$713.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-1.0g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 1g |
$743.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-2.5g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 2.5g |
$1454.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-5.0g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 5g |
$2152.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-10.0g |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 10g |
$3191.0 | 2023-06-06 | ||
| Enamine | EN300-1453151-50mg |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 50mg |
$647.0 | 2023-09-29 | ||
| Enamine | EN300-1453151-100mg |
N-methyl-2-(4-sulfamoylphenyl)acetamide |
1099632-74-2 | 100mg |
$678.0 | 2023-09-29 |
N-methyl-2-(4-sulfamoylphenyl)acetamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-methyl-2-(4-sulfamoylphenyl)acetamide
Professional Introduction to N-methyl-2-(4-sulfamoylphenyl)acetamide (CAS No. 1099632-74-2)
N-methyl-2-(4-sulfamoylphenyl)acetamide, a compound with the chemical identifier CAS No. 1099632-74-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a sulfamoyl group and an amide moiety in its molecular structure imparts distinct pharmacological characteristics, making it a promising candidate for further investigation.
The sulfamoyl group, specifically located at the para position of the phenyl ring, plays a crucial role in modulating the compound's interactions with biological targets. This functional group is well-documented for its ability to enhance binding affinity and selectivity, which are critical factors in drug design. The amide functionality, on the other hand, contributes to the compound's solubility and metabolic stability, essential attributes for any potential therapeutic agent.
Recent research in the field of medicinal chemistry has highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfamoyl group into N-methyl-2-(4-sulfamoylphenyl)acetamide not only enhances its pharmacological potential but also opens up avenues for exploring new drug candidates targeting various diseases.
In particular, the combination of the sulfamoyl and amide groups in N-methyl-2-(4-sulfamoylphenyl)acetamide suggests a multifaceted approach to drug design. This dual functionality allows the compound to interact with multiple biological pathways simultaneously, potentially leading to synergistic effects that could improve therapeutic outcomes. Such multifunctional compounds are increasingly sought after in modern drug discovery due to their ability to address complex diseases more effectively than single-target drugs.
One of the most intriguing aspects of N-methyl-2-(4-sulfamoylphenyl)acetamide is its potential application in oncology research. Preliminary studies have indicated that sulfonamide derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. The specific arrangement of functional groups in N-methyl-2-(4-sulfamoylphenyl)acetamide may enable it to disrupt these enzymatic pathways more effectively than existing chemotherapeutic agents. Further investigation into its mechanism of action could uncover novel therapeutic strategies for treating various types of cancer.
Another area where this compound shows promise is in the treatment of inflammatory disorders. Inflammatory processes are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are known targets for sulfonamide-based drugs. The sulfamoyl group in N-methyl-2-(4-sulfamoylphenyl)acetamide could potentially interact with these enzymes, inhibiting their activity and thereby reducing inflammation. This makes it a valuable candidate for developing new anti-inflammatory medications that could offer relief to patients suffering from chronic inflammatory conditions.
The synthesis and characterization of N-methyl-2-(4-sulfamoylphenyl)acetamide have also contributed to advancements in synthetic organic chemistry. The development of efficient synthetic routes for this compound has provided chemists with new methodologies that can be applied to other sulfonamide derivatives. These synthetic strategies not only facilitate the production of N-methyl-2-(4-sulfamoylphenyl)acetamide but also pave the way for exploring other structurally related compounds with similar pharmacological properties.
In conclusion, N-methyl-2-(4-sulfamoylphenyl)acetamide (CAS No. 1099632-74-2) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential applications in various therapeutic areas. Its dual functionality as a sulfonamide derivative offers multiple avenues for drug discovery, particularly in oncology and anti-inflammatory treatments. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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